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Compound of Interest

Compound Name: 3-Methoxy-5-nitropyridin-2-ol

Cat. No.: B1593174 Get Quote

Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug

development professionals on the application of 3-Methoxy-5-nitropyridin-2-ol in medicinal

chemistry. This versatile building block offers a unique combination of functional groups that

are highly amenable to a variety of chemical transformations, making it a valuable scaffold in

the synthesis of novel therapeutic agents. These notes will delve into the causality behind

experimental choices, provide validated protocols, and offer insights into its utility in

constructing complex molecules with potential pharmacological activity.

Introduction: The Strategic Value of 3-Methoxy-5-
nitropyridin-2-ol
3-Methoxy-5-nitropyridin-2-ol is a substituted pyridine derivative that has garnered significant

attention in medicinal chemistry. Its structure, featuring a methoxy group, a nitro group, and a

hydroxyl group on a pyridine ring, presents multiple reaction sites for synthetic elaboration.[1]

The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic

aromatic substitution, while the methoxy and hydroxyl groups can be manipulated to introduce

further diversity. This strategic arrangement of functional groups makes it an exceptionally

useful building block for creating libraries of compounds for drug discovery programs.[2]

The inherent biological activity of the nitropyridine scaffold itself is also noteworthy.

Nitropyridine derivatives have been investigated for a range of therapeutic applications,
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including as anticancer and antimicrobial agents.[3] Consequently, using 3-Methoxy-5-
nitropyridin-2-ol as a starting material can be a rational approach to designing new chemical

entities with desired pharmacological profiles.

Key Physicochemical Properties:

Property Value Source

Molecular Formula C6H6N2O4 [4][5]

Molecular Weight 170.12 g/mol [1]

Appearance Straw yellow solid [1]

CAS Number 75710-99-5 [1][5]

Purity ≥ 98% (HPLC) [1]

Storage Conditions 0-8 °C [1]

Core Applications in Medicinal Chemistry
The utility of 3-Methoxy-5-nitropyridin-2-ol spans several therapeutic areas, primarily due to

its role as a versatile intermediate.[1] Its application is particularly prominent in the synthesis of

kinase inhibitors and other targeted therapies.

Synthesis of Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is

a hallmark of many diseases, including cancer.[6] The pyridine scaffold is a well-established

"privileged structure" in kinase inhibitor design. 3-Methoxy-5-nitropyridin-2-ol serves as an

excellent starting point for generating substituted aminopyridines, a common core in many

kinase inhibitors.

Rationale: The nitro group can be readily reduced to an amine, which can then be

functionalized through various coupling reactions to introduce moieties that interact with the

kinase active site. The methoxy group can influence the compound's solubility, metabolic

stability, and electronic properties, which are critical for optimizing drug-like properties.
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Development of Anticancer Agents
Beyond kinase inhibition, derivatives of 3-Methoxy-5-nitropyridin-2-ol have been explored for

broader anticancer activities. The methoxy group, in particular, has been shown to play a role in

the cytotoxic effects of some flavonoid analogs.[7] The synthesis of novel compounds

incorporating the 3-methoxy-5-nitropyridine core can lead to the discovery of agents that

induce apoptosis or inhibit cell proliferation through various mechanisms.[8][9][10]

Workflow for Anticancer Drug Discovery:

Caption: A generalized workflow for developing anticancer agents from 3-Methoxy-5-
nitropyridin-2-ol.

Experimental Protocols
The following protocols are provided as a guide for the synthetic manipulation of 3-Methoxy-5-
nitropyridin-2-ol. These are foundational reactions that can be adapted for the synthesis of a

wide range of derivatives.

Protocol 1: Reduction of the Nitro Group to an Amine
The conversion of the nitro group to an amine is a pivotal step in functionalizing the pyridine

ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Caption: Reduction of 3-Methoxy-5-nitropyridin-2-ol to 5-Amino-3-methoxypyridin-2-ol.

Step-by-Step Methodology:

Reaction Setup: In a hydrogenation vessel, dissolve 3-Methoxy-5-nitropyridin-2-ol (1.0 eq)

in ethanol (10 mL/mmol).

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere

(typically 1-3 atm).
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed.

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to

remove the catalyst. Wash the Celite pad with additional ethanol.

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The

product can be further purified by recrystallization or column chromatography if necessary.

Causality and Insights:

Solvent Choice: Ethanol is a good solvent for both the starting material and the product and

is compatible with the hydrogenation conditions.

Catalyst Loading: 10 mol% is a standard loading for this type of reduction. The loading can

be optimized to improve reaction time and cost-effectiveness.

Safety: Palladium on carbon is flammable, especially when dry and in the presence of

hydrogen. Handle with care in an inert atmosphere.

Protocol 2: O-Alkylation of the Hydroxyl Group
Alkylation of the hydroxyl group can be achieved using various alkylating agents in the

presence of a suitable base. This modification can improve properties such as cell permeability.

Reaction Scheme:

Caption: O-Alkylation of 3-Methoxy-5-nitropyridin-2-ol.

Step-by-Step Methodology:

Reaction Setup: To a solution of 3-Methoxy-5-nitropyridin-2-ol (1.0 eq) in a suitable solvent

such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium

carbonate, 1.5 eq).

Addition of Alkylating Agent: Add the alkylating agent (R-X, e.g., an alkyl halide, 1.2 eq)

dropwise at room temperature.
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Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary.

Monitor the reaction by TLC or LC-MS.

Work-up: Once the reaction is complete, quench with water and extract the product with an

organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography.

Causality and Insights:

Base and Solvent: The choice of base and solvent is crucial. A stronger base may be

required for less reactive alkylating agents. DMF is a polar aprotic solvent that can facilitate

SN2 reactions.

Tautomerism: It is important to note that 2-hydroxypyridines can exist in equilibrium with their

2-pyridone tautomer. The reaction conditions can influence which tautomer reacts.

Advanced Applications and Future Directions
The versatility of 3-Methoxy-5-nitropyridin-2-ol extends to its use in more complex synthetic

strategies, such as cross-coupling reactions and the construction of fused heterocyclic

systems. For instance, after converting the hydroxyl group to a triflate or a halide, it can

participate in Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl or

heteroaryl substituents.

The continued exploration of this building block in fragment-based drug discovery and the

development of covalent inhibitors holds significant promise.[11] Its inherent reactivity and

substitution pattern provide a solid foundation for the design of next-generation therapeutics.

Conclusion
3-Methoxy-5-nitropyridin-2-ol is a highly valuable and versatile building block in medicinal

chemistry. Its strategic placement of functional groups allows for a wide array of synthetic

transformations, enabling the efficient construction of diverse molecular scaffolds for drug

discovery. The protocols and insights provided in these application notes are intended to
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empower researchers to fully leverage the potential of this compound in their quest for novel

and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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